![molecular formula C19H26N2O5 B2638602 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 899982-31-1](/img/structure/B2638602.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative with a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group and a 4-methoxyphenethyl group . Oxalamides are a class of compounds that contain a functional group with the general structure R-C(O)-NH-C(O)-R’, where R and R’ can be a variety of groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the oxalamide functional group, along with the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl and 4-methoxyphenethyl groups . The exact structure would depend on the specific arrangement and orientation of these groups .科学的研究の応用
Regioselective Synthesis and Natural Products
A study focused on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a precursor that behaves as a trimethylenemethane dianion synthon. The synthesized dioxaspiro[4.4]nonanes are key structures present in a wide series of natural products, highlighting the importance of these compounds in synthesizing natural product analogues (Alonso et al., 2005).
Ligand Binding and Receptor Antagonism
Another study reported the synthesis and structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. This research underlines the potential of dioxaspiro[4.5]decane derivatives as ligands for neuroreceptors, offering a starting point for developing selective α1 or 5-HT1AR ligands (Franchini et al., 2014).
Vic-Dioxime Ligands and Metal Complexes
Research on the synthesis and characterization of vic-dioxime ligands containing the 1,3-dioxolane ring demonstrated the preparation of CoII, NiII, CuII, and ZnII metal complexes. These findings are crucial for developing coordination compounds with potential applications in materials science and catalysis (Canpolat & Kaya, 2004).
Potential Biolubricants
A study on the synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] novel compounds from oleic acid as potential biolubricants showcases the application of dioxaspiro compounds in developing environmentally friendly lubricants. These compounds' physicochemical properties indicate their potential as biolubricant candidates (Kurniawan et al., 2017).
特性
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-15-6-4-14(5-7-15)8-11-20-17(22)18(23)21-12-16-13-25-19(26-16)9-2-3-10-19/h4-7,16H,2-3,8-13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVODRVGZKIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)
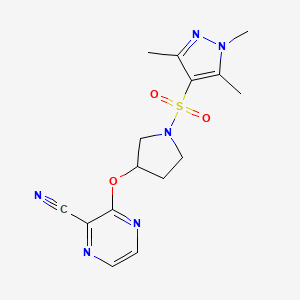
![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)
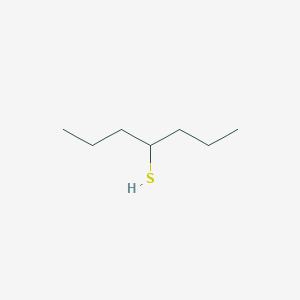

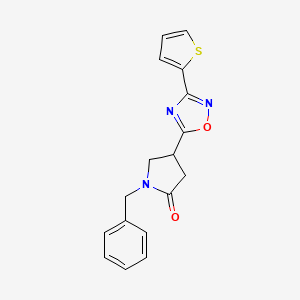
![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)
![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2638539.png)
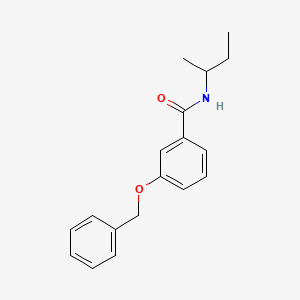
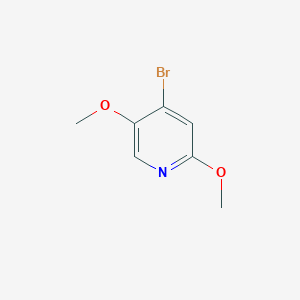
![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)